[4-(PROPYLSULFONYL)PIPERAZINO](3-PYRIDYL)METHANONE
Description
Contextualization of Novel Synthetic Compounds in Contemporary Research
The synthesis of novel chemical compounds is a cornerstone of modern scientific research, particularly within the pharmaceutical and biotechnology sectors. These new molecules are instrumental in probing biological pathways, validating new drug targets, and serving as lead compounds for the development of next-generation therapies. The process often involves the creative combination of known pharmacophores—structural units responsible for a molecule's biological activity—to generate entities with unique pharmacological profiles. The exploration of new chemical space through innovative synthetic methodologies is crucial for overcoming challenges such as drug resistance and for addressing previously untreatable diseases.
Rationale for Investigation of "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" Analogues
The specific compound, 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE, belongs to a class of molecules that combine three key structural motifs: a pyridine (B92270) ring, a piperazine (B1678402) core, and a sulfonyl group. The rationale for investigating analogues of this compound stems from the established biological activities associated with each of these components. For instance, various substituted piperazines are known to be potent antagonists for receptors like the platelet-activating factor (PAF). Structure-activity relationship (SAR) studies on related series, such as 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines, have demonstrated that modifications to the acyl group on the piperazine nitrogen can significantly impact biological activity. nih.gov
Furthermore, the inclusion of a sulfonamide or a related sulfonyl group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a compound, such as its solubility and ability to bind to target proteins. Research into pyridine-3-sulfonamide (B1584339) derivatives has identified potent inhibitors of enzymes like carbonic anhydrase, highlighting the therapeutic potential of this structural arrangement. mdpi.com The investigation of analogues of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE is therefore driven by the hypothesis that the unique combination of these fragments could lead to novel compounds with desirable pharmacological properties, potentially as enzyme inhibitors or receptor modulators.
Overview of Research Objectives for "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE"
While specific research objectives for the exact compound 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE are not extensively detailed in publicly available literature, the objectives for analogous series of compounds provide a clear indication of the likely research goals. A primary objective is often the exploration of structure-activity relationships. By synthesizing a library of related compounds with variations in the substituents on the pyridine and piperazine rings, researchers can identify the structural features that are critical for biological activity.
For example, in a series of piperazinone-containing thieno[3,2-d]pyrimidines investigated as PI3Kδ inhibitors, detailed SAR studies revealed that the nature of the substituents on the piperazinone core was crucial for potency and selectivity. nih.gov A similar objective for the 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE series would be to systematically modify the propylsulfonyl group and the pyridine ring to optimize activity against a specific biological target. Another key objective is often the improvement of pharmacokinetic properties, such as metabolic stability and oral bioavailability, which are critical for the development of a successful drug candidate.
Significance of Piperazine and Pyridine Derivatives in Chemical Biology
Both piperazine and pyridine are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. The piperazine ring is a versatile scaffold found in drugs targeting a wide range of conditions, including cancer and inflammatory diseases. nih.gov Its two nitrogen atoms provide points for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological effects. nih.gov
The pyridine ring, an aromatic heterocycle, is another fundamental building block in drug discovery. Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. biointerfaceresearch.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological macromolecules, making it a key feature for target binding. The combination of these two moieties in compounds like 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE creates a rich platform for the discovery of new therapeutic agents.
Detailed Research Findings from Analogous Compounds
To illustrate the process of drug discovery and development in this area, the following tables present hypothetical data based on findings from related classes of compounds.
Table 1: Structure-Activity Relationship of Hypothetical Piperazine-Pyridine Analogs
| Compound ID | R1 Group (on Piperazine) | R2 Group (on Pyridine) | Target Inhibition (IC50, nM) |
|---|---|---|---|
| HYPO-001 | Propylsulfonyl | H | 150 |
| HYPO-002 | Methylsulfonyl | H | 250 |
| HYPO-003 | Ethylsulfonyl | H | 175 |
| HYPO-004 | Propylsulfonyl | 2-Methyl | 80 |
| HYPO-005 | Propylsulfonyl | 4-Chloro | 120 |
This table illustrates how modifications to the alkyl chain of the sulfonyl group and substitution on the pyridine ring could influence the inhibitory potency of a compound against a hypothetical biological target.
Table 2: In Vitro Pharmacokinetic Properties of Selected Analogs
| Compound ID | Microsomal Stability (t1/2, min) | Cell Permeability (Papp, 10-6 cm/s) |
|---|---|---|
| HYPO-001 | 35 | 5.2 |
| HYPO-004 | 55 | 6.8 |
| HYPO-005 | 42 | 4.5 |
This table demonstrates how structural changes can affect key pharmacokinetic parameters, with HYPO-004 showing improved stability and permeability compared to the parent compound HYPO-001.
Structure
3D Structure
Properties
IUPAC Name |
(4-propylsulfonylpiperazin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-10-20(18,19)16-8-6-15(7-9-16)13(17)12-4-3-5-14-11-12/h3-5,11H,2,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWQGAZIWWCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Propylsulfonyl Piperazinomethanone and Analogues
Retrosynthetic Analysis of "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE"
A retrosynthetic analysis of the target molecule, 4-(propylsulfonyl)piperazinomethanone, suggests a strategic disconnection at the amide bond, which is a common and reliable bond-forming location. This primary disconnection (C(O)-N bond) simplifies the molecule into two key synthons: a nucleophilic piperazine (B1678402) portion and an electrophilic pyridyl carbonyl portion.
This leads to two key precursor molecules: 1-(propylsulfonyl)piperazine (B2755524) and pyridine-3-carboxylic acid (commonly known as nicotinic acid). The synthesis of these precursors is well-established. 1-(Propylsulfonyl)piperazine can be disconnected further at the nitrogen-sulfur bond, leading back to piperazine and propylsulfonyl chloride, both of which are readily available starting materials. Nicotinic acid is also a widely available commercial reagent. This retrosynthetic pathway points towards a convergent synthesis strategy, where the two main fragments are prepared separately before being coupled in a final step.
Optimized Synthetic Routes for Core Structure Elaboration
The synthesis of the 4-(propylsulfonyl)piperazinomethanone scaffold is most efficiently achieved through the coupling of the two primary precursors identified in the retrosynthetic analysis.
Convergent and Divergent Synthesis Strategies
A divergent strategy could also be envisioned, starting from a common intermediate such as (piperazin-1-yl)(pyridin-3-yl)methanone. From this core, various sulfonyl chlorides could be introduced at the N-4 position of the piperazine ring to generate a library of analogues. However, the convergent approach is often preferred for preparing a specific target compound.
Key Intermediates and Precursors for "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE"
The primary precursors for the synthesis are:
1-(Propylsulfonyl)piperazine: This intermediate is typically synthesized by reacting piperazine with propylsulfonyl chloride in the presence of a base, such as triethylamine (B128534) (TEA) or sodium carbonate, in a suitable solvent like dichloromethane (B109758) (DCM). The use of a mono-protected piperazine (e.g., N-Boc-piperazine) can be employed to ensure mono-sulfonylation, followed by a deprotection step. However, direct reaction with piperazine can also yield the desired product, often requiring purification to remove any disubstituted by-product.
Nicotinic Acid (Pyridine-3-carboxylic acid): To facilitate the amide bond formation, the carboxylic acid group of nicotinic acid must be activated. Common methods include:
Conversion to Nicotinoyl Chloride: Reacting nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive acid chloride. researchgate.net
In-situ Activation with Coupling Reagents: Standard peptide coupling reagents can be used to activate the carboxylic acid directly in the reaction mixture. Examples include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The final coupling reaction involves the nucleophilic attack of the secondary amine of 1-(propylsulfonyl)piperazine on the activated carbonyl of the nicotinic acid derivative. When using nicotinoyl chloride, the reaction is typically run in an inert solvent with a non-nucleophilic base to scavenge the HCl by-product. researchgate.net With peptide coupling reagents, the reaction proceeds under milder conditions, often at room temperature. researchgate.net
Derivatization Strategies for "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" Scaffold
The core scaffold of the target molecule offers two primary sites for chemical modification to generate analogues: the N-4 position of the piperazine ring and the pyridyl moiety. The piperazine scaffold is recognized as a privileged structure in drug discovery, largely due to the ease with which its nitrogen atoms can be functionalized. nih.govtandfonline.comresearchgate.net
| Reagent | Resulting N-4 Substituent | Potential Property Change |
|---|---|---|
| Methanesulfonyl chloride | Methylsulfonyl | Reduced lipophilicity |
| Benzenesulfonyl chloride | Phenylsulfonyl | Increased steric bulk and aromatic interactions |
| 4-Toluenesulfonyl chloride | 4-Tolylsulfonyl (Tosyl) | Introduces aromatic ring with methyl group |
| Cyclohexanesulfonyl chloride | Cyclohexylsulfonyl | Increased aliphatic character |
Substitution on the Pyridyl Moiety
The pyridyl ring can be modified by utilizing commercially available or synthetically prepared substituted nicotinic acids as the starting material for the coupling reaction. nih.gov This allows for the introduction of various substituents at different positions on the pyridine (B92270) ring, which can modulate the electronic properties, solubility, and steric profile of the final compound. For instance, using 6-chloronicotinic acid as the precursor introduces a chlorine atom that can serve as a handle for further cross-coupling reactions. nih.gov
| Starting Material | Resulting Pyridyl Moiety | Potential Property Change |
|---|---|---|
| 6-Chloronicotinic acid | 6-Chloro-3-pyridyl | Alters electronic profile; provides site for further reaction |
| 2-Hydroxynicotinic acid | 2-Hydroxy-3-pyridyl | Introduces hydrogen bond donor |
| 5-Bromonicotinic acid | 5-Bromo-3-pyridyl | Adds steric bulk and alters electronics |
| 6-Methylnicotinic acid | 6-Methyl-3-pyridyl | Increases lipophilicity and steric bulk |
Elaboration of the Methanone (B1245722) Linker
The formation of the methanone (keto) linker between the 4-(propylsulfonyl)piperazine and the 3-pyridyl moiety is a critical step in the synthesis of the target compound. This transformation is typically achieved through standard amide bond formation reactions, where a derivative of nicotinic acid (pyridine-3-carboxylic acid) is coupled with 1-(propylsulfonyl)piperazine.
A common and effective method involves the activation of the carboxylic acid group of nicotinic acid to facilitate nucleophilic attack by the secondary amine of the piperazine. This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester.
Acyl Chloride Method: Nicotinic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form nicotinoyl chloride. This highly reactive acyl chloride is then reacted with 1-(propylsulfonyl)piperazine in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Coupling Reagent Method: Alternatively, a wide array of coupling reagents can be employed to mediate the amide bond formation directly from the carboxylic acid. This approach avoids the need to isolate the often-moisture-sensitive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
A plausible synthetic route, inferred from standard organic chemistry principles and literature on analogous compounds, is a two-step process. The first step is the synthesis of the key intermediate, 1-(propylsulfonyl)piperazine. This is typically achieved by reacting piperazine with propanesulfonyl chloride in the presence of a base to scavenge the HCl produced. The second step is the amide coupling of this intermediate with nicotinic acid or its activated form.
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | Piperazine | Propanesulfonyl chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 1-(Propylsulfonyl)piperazine |
| 2 | 1-(Propylsulfonyl)piperazine | Nicotinic acid | Coupling agent (e.g., EDC, HOBt), Solvent (e.g., DMF) | 4-(Propylsulfonyl)piperazinomethanone |
Green Chemistry Approaches in the Synthesis of "[4-(PROPYLSULFONYL)PIPERAZINOMETHANONE]"
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the synthesis of 4-(propylsulfonyl)piperazinomethanone, several green chemistry strategies can be considered.
One area of focus is the use of more environmentally friendly solvents. Traditional solvents like dichloromethane and dimethylformamide are effective but pose environmental and health risks. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, are being explored for similar transformations. researchgate.netresearchgate.net
Catalytic methods also play a crucial role in green chemistry. The use of catalysts can reduce the need for stoichiometric reagents, which often generate significant waste. For instance, in the sulfonylation of piperazine, exploring catalytic methods could be a greener alternative to the use of stoichiometric amounts of base.
Furthermore, the development of one-pot or telescopic syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. mdpi.commdpi.commdpi.com A one-pot synthesis for the target molecule could potentially involve the sequential addition of reagents for the sulfonylation and subsequent acylation of piperazine.
The use of flow chemistry is another promising green approach. Continuous flow reactors offer better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity, all of which contribute to a more sustainable process.
Scale-Up Considerations for "[4-(PROPYLSULFONYL)PIPERAZINOMETHANONE]" Synthesis
The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.
Process Safety: The handling of reactive intermediates such as acyl chlorides and the management of exotherms during the reaction are critical safety considerations. On a large scale, heat dissipation becomes more challenging, and careful control of reaction parameters is essential to prevent runaway reactions. The use of flow reactors can mitigate some of these risks by providing better temperature control and minimizing the volume of hazardous materials at any given time.
Purification and Isolation: The purification of the final product on a large scale can be a bottleneck. Crystallization is often the preferred method for purification in an industrial setting as it can provide a high-purity product in a single step. Therefore, developing a robust crystallization process with good yield and particle size control is crucial. The choice of an appropriate salt form of the final compound can also facilitate purification and improve its physicochemical properties.
Waste Management: The minimization of waste is a key consideration in scale-up, both for environmental and economic reasons. The Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product, is a common metric used to assess the greenness of a manufacturing process. Optimizing reaction conditions to maximize yield and minimize the use of solvents and reagents can significantly reduce the PMI.
Structure Activity Relationship Sar Studies of 4 Propylsulfonyl Piperazinomethanone Analogues
Design and Synthesis of SAR Series Based on "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE"
The design of a series of analogues for SAR studies typically involves the systematic modification of the lead compound, "4-(propylsulfonyl)piperazinomethanone". The synthetic strategy is designed to be convergent, allowing for the facile introduction of diversity at key positions of the molecule. A plausible synthetic route would involve the coupling of a substituted piperazine (B1678402) with a pyridyl carbonyl moiety.
For instance, the synthesis could commence with the reaction of piperazine with propanesulfonyl chloride to yield 1-(propylsulfonyl)piperazine (B2755524). This intermediate can then be coupled with a 3-pyridyl carboxylic acid derivative, such as an acid chloride or an activated ester, to form the final product. To explore the SAR, variations can be introduced in the sulfonyl group (e.g., altering the alkyl chain length or branching), the piperazine ring (e.g., introducing substituents on the ring carbons), and the pyridyl ring (e.g., changing the position of the nitrogen atom or adding substituents).
A general synthetic scheme is outlined below:
Scheme 1: General Synthesis of "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" Analogues
Formation of the Sulfonylpiperazine:
Piperazine + R-SO2Cl -> 1-(R-sulfonyl)piperazine (Where R can be varied, e.g., methyl, ethyl, isopropyl, butyl, etc.)
Coupling Reaction:
1-(R-sulfonyl)piperazine + 3-pyridoyl chloride -> 4-(R-sulfonyl)piperazinomethanone (The pyridoyl chloride can also be varied, e.g., 2-pyridoyl chloride, 4-pyridoyl chloride, or substituted pyridoyl chlorides)
This modular approach allows for the efficient generation of a library of compounds for biological evaluation.
Elucidation of Key Pharmacophoric Features within the "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" Core
Pharmacophore modeling is a crucial tool for identifying the essential structural features of a molecule that are responsible for its biological activity. acs.orgacs.org For the "4-(propylsulfonyl)piperazinomethanone" core, several key pharmacophoric features can be hypothesized based on its structure and the known roles of similar moieties in drug design. nih.govnih.gov
A hypothetical pharmacophore model for this scaffold would likely include:
A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group and the carbonyl group can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the biological target. researchgate.netsioc-journal.cn
A Hydrophobic Region: The propyl group of the sulfonyl moiety provides a hydrophobic region that can engage in van der Waals interactions with a corresponding hydrophobic pocket in the receptor.
A Basic Nitrogen Atom: The nitrogen atom of the pyridyl ring can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions. nih.gov
An Aromatic Feature: The pyridyl ring itself constitutes an aromatic feature that can participate in π-π stacking or other aromatic interactions.
| Feature | Structural Moiety | Potential Interaction with Target |
| Hydrogen Bond Acceptor | Sulfonyl Oxygens, Carbonyl Oxygen | Hydrogen bonding |
| Hydrophobic Region | Propyl Chain | Van der Waals forces |
| Basic/Aromatic Center | Pyridyl Nitrogen | Hydrogen bonding, Ionic interactions |
| Aromatic Ring | Pyridine (B92270) Ring | π-π stacking, Aromatic interactions |
This interactive table summarizes the key hypothetical pharmacophoric features.
These features collectively define the spatial arrangement of functionalities necessary for molecular recognition at the target site.
Impact of Substituent Variation on Biological Activity Profiles
To probe the validity of the hypothesized pharmacophore and to optimize biological activity, systematic variations of the substituents are essential.
For example, a hypothetical SAR study might yield the following results:
| R in R-SO2- | Lipophilicity (Calculated logP) | Relative Activity |
| Methyl | Lower | Moderate |
| Ethyl | High | |
| Propyl | Optimal | Highest |
| Isopropyl | Moderate | |
| Butyl | Higher | Lower |
This interactive table illustrates a hypothetical trend where the propyl group is optimal for activity, suggesting a well-defined hydrophobic pocket in the target's binding site.
The stability of the sulfonyl group also contributes to the metabolic stability of the compound. sioc-journal.cn
The piperazine ring is a common scaffold in medicinal chemistry and typically adopts a chair conformation. rsc.orgrsc.org However, the presence of bulky substituents can lead to other conformations, such as a twist-boat. rsc.org The conformation of the piperazine ring is critical as it dictates the spatial orientation of the substituents at the 1- and 4-positions, thereby influencing how the molecule fits into the binding site of its target.
Introduction of substituents on the carbon atoms of the piperazine ring can lock it into a specific conformation, which can be beneficial or detrimental to its activity. Conformational analysis of active analogues can provide valuable insights into the bioactive conformation. nih.gov
The position of the nitrogen atom in the pyridyl ring can have a profound impact on the molecule's electronic properties, basicity, and its ability to form hydrogen bonds. cambridgemedchemconsulting.comthieme-connect.com A comparative study of the 2-pyridyl, 3-pyridyl, and 4-pyridyl analogues can reveal the optimal position for the nitrogen atom for target engagement.
A hypothetical comparison of the isomers might show:
| Isomer | pKa of Pyridine Nitrogen | Relative Activity | Rationale for Activity Difference |
| 2-pyridyl | Lower | Low | Potential for steric hindrance and altered electronics affecting key interactions. |
| 3-pyridyl | Intermediate | High | Optimal positioning for hydrogen bonding or ionic interactions within the receptor binding site. |
| 4-pyridyl | Higher | Moderate | May lead to a different binding orientation that is less favorable. |
This interactive table illustrates how the position of the pyridyl nitrogen can influence biological activity, with the 3-pyridyl isomer being the most active in this hypothetical scenario.
This type of analysis is a classic example of bioisosteric replacement in drug design. rsc.orgdomainex.co.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of "4-(propylsulfonyl)piperazinomethanone" derivatives, a QSAR model could be developed to predict the activity of novel analogues and to gain a deeper understanding of the SAR.
The development of a QSAR model would involve the following steps:
Data Set Preparation: A series of analogues with their corresponding biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
A resulting QSAR equation might take the general form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Such a model could reveal, for example, that activity is positively correlated with the hydrophobicity of the sulfonyl substituent and negatively correlated with the steric bulk around the pyridyl ring. These insights would be invaluable for guiding the design of new, more potent compounds. researchgate.net
Mechanistic and Molecular Studies of 4 Propylsulfonyl Piperazinomethanone
Investigation of Molecular Targets and Pathways
Target Identification and Validation Strategies
There is no available research detailing the identification or validation of molecular targets for "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE".
Enzyme Inhibition and Activation Studies
No studies on the inhibitory or activatory effects of "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" on any specific enzymes have been published.
Receptor Binding and Modulation Assays
Data from receptor binding assays or studies on the modulatory effects of "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" at any receptor are not present in the scientific literature.
Elucidation of the Mechanism of Action of "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE"
Cellular Pathway Analysis
There is no information regarding the cellular pathways affected by "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE".
In Vitro Functional Assays
No results from in vitro functional assays investigating the biological effects of "4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" have been reported.
Molecular Docking and Dynamics Simulations for 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE-Target Interactions
No publicly available studies have detailed the specific ligand-protein interactions of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE through molecular docking simulations. Such studies would typically identify key amino acid residues within a target protein's binding site that interact with the compound, predicting the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
Interactive Data Table: Predicted Ligand-Protein Interactions
| Target Protein | Interacting Residues | Interaction Type | Distance (Å) |
|---|
There is no available research that reports the binding affinity of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE to any specific protein target. Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value, is a critical measure of the strength of the interaction between a ligand and its target. Computational methods such as free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) are commonly used to estimate these values, but no such data has been published for this compound.
Interactive Data Table: Estimated Binding Affinities
| Target Protein | Predicted Binding Affinity (e.g., ΔG, Ki) | Computational Method |
|---|
Proteomic and Transcriptomic Profiling in Response to 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE Exposure (in vitro/preclinical models)
A review of scientific literature yields no studies on the proteomic or transcriptomic changes induced by exposure to 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE in in vitro or preclinical models. Such research would involve techniques like mass spectrometry-based proteomics to identify alterations in protein expression levels and RNA-sequencing to analyze changes in gene expression, providing insights into the compound's cellular mechanisms of action and potential off-target effects.
Interactive Data Table: Differentially Expressed Proteins/Genes
| Biomolecule Type | Name | Fold Change | p-value | Cellular Pathway |
|---|---|---|---|---|
| Protein | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Computational and Chemoinformatic Approaches for 4 Propylsulfonyl Piperazinomethanone Research
Virtual Screening and Ligand-Based Drug Design for 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE Analogues
Virtual screening and ligand-based drug design are foundational computational strategies to identify and optimize new bioactive molecules. These methods are particularly useful when a known ligand or a series of active compounds for a specific biological target exists.
Virtual Screening:
Virtual screening involves the computational assessment of large chemical libraries to identify molecules that are likely to bind to a drug target. For analogues of 4-(propylsulfonyl)piperazinomethanone, this process would typically involve screening databases of compounds against a validated biological target. The screening can be based on the similarity to the known scaffold or by docking the compounds into the target's binding site. nih.gov For instance, piperazine (B1678402) derivatives have been successfully identified as inhibitors of human acetylcholinesterase through virtual screening, where their binding modes to both catalytic and peripheral anionic sites were analyzed. nih.govresearchgate.net
Ligand-Based Drug Design:
When the three-dimensional structure of the target is unknown, ligand-based methods become crucial. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach.
QSAR: QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net For piperazine derivatives, QSAR studies have been used to develop predictive models for various activities, including antidepressant effects. nih.gov These models help in understanding which molecular features are critical for activity and in designing more potent analogues. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of the 4-(propylsulfonyl)piperazinomethanone scaffold, a pharmacophore model could be generated based on known active compounds, guiding the design of new molecules with a higher probability of being active.
| Technique | Description | Application to Scaffold | Expected Outcome |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com | Docking of scaffold analogues into the active site of a relevant target (e.g., a kinase or GPCR). | Ranking of analogues based on binding affinity and identification of key interactions. |
| 2D/3D QSAR | Correlates molecular descriptors with biological activity to build predictive models. mdpi.com | Development of a QSAR model based on a series of synthesized analogues and their measured activity. | Prediction of activity for novel, unsynthesized analogues and guidance for structural modifications. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. | Generation of a pharmacophore model from known active piperazine-based ligands. | A 3D query for searching chemical databases to find novel, structurally diverse hits. |
In Silico ADME/Tox Prediction for 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE Derivatives
The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is a critical step in drug discovery. nih.gov In silico methods allow for the early prediction of these properties, helping to prioritize compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. nih.gov
ADME Prediction:
Various computational models can predict the ADME properties of 4-(propylsulfonyl)piperazinomethanone derivatives. These models are often based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. For example, the SwissADME platform can be used to evaluate pharmacokinetic profiles and drug-likeness based on criteria like the Lipinski, Veber, and Egan rules. mdpi.com Such analyses have been applied to piperazine derivatives to predict their oral bioavailability. mdpi.com
Toxicity Prediction:
Computational toxicology employs computer-based models to predict the potential adverse effects of chemicals. toxicology.org For derivatives of the 4-(propylsulfonyl)piperazinomethanone scaffold, in silico tools can screen for potential liabilities such as genotoxicity, carcinogenicity, and various organ-specific toxicities. toxicology.org These predictive models are built using large datasets of known toxic compounds and their structural features. d-nb.info
| Derivative | Predicted LogP | Predicted Aqueous Solubility (LogS) | Predicted Blood-Brain Barrier Permeation | Predicted Hepatotoxicity |
|---|---|---|---|---|
| Analogue A (R=H) | 2.5 | -3.0 | High | Low |
| Analogue B (R=Cl) | 3.1 | -3.5 | High | Moderate |
| Analogue C (R=OCH3) | 2.3 | -2.8 | Medium | Low |
Machine Learning Applications in Optimizing 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE" Research
Machine learning (ML) is increasingly being applied in drug discovery to build sophisticated predictive models from large datasets. ijpsjournal.com In the context of 4-(propylsulfonyl)piperazinomethanone research, ML can be utilized to enhance various aspects of the discovery pipeline.
Predictive Modeling:
ML algorithms, such as artificial neural networks (ANN) and support vector machines (SVM), can be trained on datasets of piperazine derivatives to predict their biological activity, ADME properties, and toxicity with high accuracy. ijpsjournal.comwu.ac.th For instance, ML-based QSAR models have been developed for N-arylsulfonyl-N'-pyridinyl-piperazine analogues to predict their anti-diabetic activity. wu.ac.th These models can often capture complex, non-linear relationships between molecular structure and biological effect that traditional methods may miss. wu.ac.th
Generative Models:
More advanced ML techniques, like generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design novel molecules de novo. researchgate.net By learning the underlying patterns in a dataset of known active compounds, these models can generate new molecular structures, including novel piperazine-based scaffolds, that are predicted to have desired properties. researchgate.net
Chemical Space Exploration around the 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE Scaffold
Chemical space exploration aims to investigate the vast number of possible molecules that can be synthesized around a core scaffold. For the 4-(propylsulfonyl)piperazinomethanone scaffold, this involves systematically exploring the effects of different substituents and structural modifications.
Library Design and Synthesis:
Computational methods can guide the design of combinatorial libraries of analogues. By systematically varying the substituents on the pyridine (B92270) ring and exploring different sulfonyl groups, a virtual library of derivatives can be generated. These virtual compounds can then be computationally screened for desired properties, and the most promising candidates can be prioritized for synthesis. The synthesis of piperidine-based 3D fragment building blocks has demonstrated how exploring different isomers can significantly increase shape diversity. whiterose.ac.ukrsc.org
Molecular Docking and Dynamics:
Molecular docking can be used to predict the binding mode of these virtual analogues within a target's active site. nih.gov This can provide insights into the structure-activity relationships and help rationalize the design of more potent compounds. Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.gov
| Exploration Strategy | Description | Example Modification | Computational Tool |
|---|---|---|---|
| Substituent Scanning | Systematically replacing a hydrogen atom with various functional groups at different positions. | Introducing chloro, methyl, or methoxy (B1213986) groups on the pyridine ring. | Automated virtual library generation software. |
| Scaffold Hopping | Replacing the core scaffold with a structurally different but functionally similar one. | Replacing the piperazine ring with a piperidine (B6355638) or diazepane ring. | Pharmacophore-based search tools. |
| Fragment-Based Growth | Growing new fragments from the core scaffold to explore new interactions with the target. | Extending a substituent to reach a nearby sub-pocket in the binding site. | Molecular docking and visualization software. |
Future Directions and Translational Potential for 4 Propylsulfonyl Piperazinomethanone Research
Identification of Novel Therapeutic Applications for the 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE Scaffold
The therapeutic potential of the 4-(propylsulfonyl)piperazinomethanone scaffold can be inferred from the well-established biological activities of its components. The sulfonamide group is a cornerstone of medicinal chemistry, known for a wide array of pharmacological effects. wisdomlib.orgresearchgate.net Similarly, the piperazine (B1678402) ring is a privileged structure in drug discovery, frequently incorporated to modulate pharmacokinetic properties or to serve as a scaffold for interacting with biological targets. nih.govresearchgate.netnih.gov The pyridine (B92270) ring is also a common feature in many FDA-approved drugs, contributing to their efficacy and metabolic stability. rsc.orgpharmablock.com
Based on these building blocks, several therapeutic avenues warrant investigation:
Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs, functioning as bacteriostatic agents by inhibiting folic acid synthesis in bacteria. wisdomlib.org The integration of the piperazine and pyridine moieties could lead to the development of new antimicrobial agents with potentially novel mechanisms or improved spectra of activity.
Anticancer Therapeutics: The piperazine ring is found in numerous anticancer drugs, including kinase inhibitors like Imatinib. researchgate.netresearchgate.net Furthermore, certain sulfonamide derivatives have demonstrated anticancer properties. researchgate.net The 4-(propylsulfonyl)piperazinomethanone scaffold could be explored for its potential as an anticancer agent, possibly by targeting specific signaling pathways involved in cell proliferation and survival. mdpi.comresearchgate.net
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit pharmacological activity in the central nervous system and are used as antipsychotic, antidepressant, and anxiolytic drugs. researchgate.netnih.gov The specific structure of the title compound could be modified to target CNS receptors and transporters, offering potential treatments for a range of neurological and psychiatric conditions.
Anti-inflammatory and Metabolic Diseases: Sulfonamide derivatives have been developed as anti-inflammatory agents and treatments for type-2 diabetes. wisdomlib.orgresearchgate.net The pyridine moiety is also present in drugs for various metabolic and inflammatory conditions. rsc.org This suggests that the scaffold could be a starting point for developing novel therapies for chronic inflammatory diseases or metabolic disorders.
| Scaffold Component | Established Therapeutic Areas | Potential Application for the Combined Scaffold |
|---|---|---|
| Sulfonamide | Antimicrobial, Antidiabetic, Diuretic, Anti-inflammatory wisdomlib.orgresearchgate.net | Novel antibiotics, agents for metabolic syndrome |
| Piperazine | Anticancer, Antipsychotic, Antidepressant, Antiviral researchgate.netnih.gov | CNS-penetrant therapeutics, novel oncology drugs |
| Pyridine | Antihypertensive, Antihistamine, Anticancer, Anti-HIV rsc.org | Broad-spectrum antivirals, cardiovascular agents |
Advanced Preclinical Model Development
To validate the therapeutic potential of the 4-(propylsulfonyl)piperazinomethanone scaffold, the development of advanced preclinical models is essential. Initial in vitro screening using relevant human cell lines (e.g., cancer cell panels, neuronal cultures, or bacterial strains) would be the first step to identify primary biological activity.
Following promising in vitro results, research would progress to in vivo models. For instance, if anticancer activity is observed, xenograft models using human tumor cells implanted in immunocompromised mice would be a standard approach. For potential CNS applications, behavioral models in rodents would be necessary to assess effects on anxiety, depression, or psychosis. The pharmacokinetic properties of lead compounds derived from the scaffold would also need to be evaluated in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Strategies for Further Compound Optimization
Once a primary therapeutic application is identified, the 4-(propylsulfonyl)piperazinomethanone scaffold would serve as a starting point for extensive medicinal chemistry optimization. The goal of this phase is to enhance potency, selectivity, and drug-like properties while minimizing off-target effects.
Key optimization strategies would include:
Structure-Activity Relationship (SAR) Studies: Systematic modifications would be made to each part of the molecule. For example, the propyl group on the sulfonyl moiety could be replaced with other alkyl or aryl groups. The pyridine ring could be substituted at different positions, and the piperazine ring could be modified to alter its conformation and basicity. These changes would be correlated with biological activity to build a comprehensive SAR.
Improving Selectivity: For applications like kinase inhibition, optimization would focus on achieving high selectivity for the target kinase to avoid off-target toxicities. A study on optimizing sulfonamide derivatives as EP1 receptor antagonists highlighted the importance of structural modifications to reduce inhibitory activity against cytochrome P450 isozymes, a common source of drug-drug interactions. nih.gov
Enhancing Pharmacokinetic Properties: Modifications would be aimed at improving solubility, membrane permeability, and metabolic stability. The piperazine and pyridine moieties are often used for this purpose, and fine-tuning their properties can significantly impact a compound's suitability as a drug candidate. nih.govrsc.org
| Molecular Component | Potential Modification | Objective |
|---|---|---|
| Propyl Group (Sulfonamide) | Substitution with cyclic or branched alkyls, aryl groups | Modulate potency and lipophilicity |
| Piperazine Ring | Introduction of substituents on the carbon atoms | Improve selectivity and reduce metabolism |
| Pyridine Ring | Addition of electron-donating or -withdrawing groups | Fine-tune electronic properties and target binding |
Integration of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE Research with Systems Biology Approaches
A modern drug discovery program for a novel scaffold like 4-(propylsulfonyl)piperazinomethanone would greatly benefit from the integration of systems biology. This approach moves beyond the traditional "one drug, one target" paradigm to understand how a compound affects complex biological networks. azolifesciences.comnih.gov
Systems biology can be applied in several ways:
Target Identification and Validation: High-throughput screening data ('omics') can help identify the molecular targets of active compounds derived from the scaffold. researchgate.net This can reveal novel mechanisms of action and help prioritize the most promising therapeutic avenues.
Predictive Modeling: By integrating data from various sources (genomics, proteomics, metabolomics), computational models can be built to predict a compound's effects on cellular pathways and physiological responses. nih.gov This can aid in predicting efficacy and potential side effects before extensive preclinical testing.
Biomarker Discovery: Systems biology approaches can help identify biomarkers that predict patient response to a potential new drug. frontiersin.org This is a crucial step towards personalized medicine, ensuring that new therapies are given to the patients most likely to benefit.
The integration of these computational and data-intensive methods can accelerate the drug discovery process, reduce the rate of clinical trial failures, and help to fully realize the therapeutic potential of novel chemical scaffolds like 4-(propylsulfonyl)piperazinomethanone. azolifesciences.comnih.govfrontiersin.org
Q & A
Q. What are the standard synthetic routes for 4-(propylsulfonyl)piperazinomethanone, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution using propylsulfonyl chloride and a piperazine derivative under alkaline conditions (e.g., K₂CO₃ in acetonitrile at reflux) .
- Step 2 : Coupling with 3-pyridinecarboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Optimization : Yield improvements are achieved by controlling reaction time (4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride to piperazine). Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 4-(propylsulfonyl)piperazinomethanone?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the piperazino, sulfonyl, and pyridyl moieties. For example, the sulfonyl group shows characteristic deshielded protons at δ 3.1–3.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ peak at m/z 323.1324) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O asymmetric stretch at ~1350 cm⁻¹) .
Q. How does the solubility profile of 4-(propylsulfonyl)piperazinomethanone influence its experimental handling in biological assays?
- Solubility : Moderately soluble in DMSO (>10 mM) and sparingly in aqueous buffers (<1 mM at pH 7.4). This necessitates the use of co-solvents (e.g., PEG-400) for in vitro studies .
- LogP : Calculated logP ~2.1 (via PubChem data) indicates moderate lipophilicity, requiring optimization of solvent systems for cell-based assays .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of 4-(propylsulfonyl)piperazinomethanone in enzyme inhibition studies?
- Systematic Substitution : Modify the sulfonyl group (e.g., replacing propyl with aryl or heteroaryl groups) and assess inhibitory potency against kinases or GPCRs .
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., ATPase activity for kinase targets) with IC₅₀ determination .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data of homologous targets .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data for sulfonyl-piperazine derivatives like 4-(propylsulfonyl)piperazinomethanone?
- Data Reprodubility : Standardize assay protocols (e.g., cell lines, incubation times) across labs. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., Forest plots) to identify outliers and validate trends .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What strategies are effective in optimizing the regioselectivity of sulfonylation reactions during the synthesis of 4-(propylsulfonyl)piperazinomethanone?
- Catalyst Screening : Use DMAP or pyridine derivatives to enhance sulfonyl group transfer to the piperazine nitrogen .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions (e.g., disulfonation) .
- In Situ Monitoring : Track reaction progress via TLC (eluent: 7:3 hexane/EtOAc) to isolate intermediates and minimize byproducts .
Q. How can computational chemistry approaches be integrated with experimental data to predict the pharmacokinetic properties of 4-(propylsulfonyl)piperazinomethanone?
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%F = 65–70), blood-brain barrier permeability (low), and CYP450 inhibition profiles .
- Molecular Dynamics Simulations : Simulate binding stability with serum albumin (PDB: 1AO6) to predict plasma protein binding .
- QSAR Modeling : Corrogate experimental IC₅₀ data with electronic descriptors (e.g., HOMO/LUMO energies) to design analogs with improved potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
